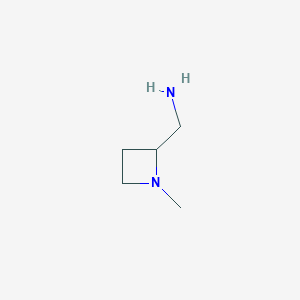

2-Aminomethyl-1-methylazetidine

Beschreibung

Historical Context and Discovery of Azetidine Derivatives

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has intrigued chemists since its initial synthesis in the early 20th century. While azetidine itself was first reported in 1907 via Schiff base reactions involving aniline and aldehydes, its derivatives gained prominence following Alexander Fleming’s discovery of penicillin, which highlighted the pharmacological potential of strained heterocycles. The synthesis of 2-aminomethyl-1-methylazetidine emerged as part of broader efforts to explore β-lactam analogs and their bioactivity. Early methodologies relied on cycloaddition and ring-closing reactions, but challenges in achieving regioselectivity and stability limited progress. Advances in the 21st century, including catalytic asymmetric synthesis and flow chemistry, enabled efficient access to functionalized azetidines such as this compound.

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, including azetidines, occupy a unique niche due to their ring strain and conformational rigidity. These features enhance binding affinity in drug-target interactions while maintaining metabolic stability. For instance, this compound’s compact structure (C₅H₁₂N₂) allows precise spatial orientation of functional groups, making it valuable in fragment-based drug design. The compound’s methyl and aminomethyl substituents further modulate electronic properties, enabling applications in catalysis and materials science.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂ | |

| Molecular Weight | 100.16 g/mol | |

| SMILES | CN1CCC1CN | |

| Boiling Point | 161.9°C (predicted) | |

| Density | 0.9±0.1 g/cm³ |

Stereochemical Configurations: (R) and (S) Isomers of this compound

The stereochemistry of this compound profoundly influences its physicochemical and biological behavior. The (R) and (S) enantiomers exhibit distinct dipole moments and hydrogen-bonding capacities due to the spatial arrangement of the aminomethyl group relative to the methyl-substituted nitrogen. For example, the (S)-isomer (CAS: 1363378-17-9) demonstrates higher aqueous solubility compared to the (R)-isomer, attributed to optimized steric interactions in polar solvents.

Table 2: Stereochemical Variants of this compound

| Isomer | CAS Number | Molecular Formula | SMILES | Key Feature |

|---|---|---|---|---|

| (R) | 2007919-70-0 | C₉H₁₄F₆N₂O₄ | NC[C@@H]1N(C)CC1 | Trifluoroacetate salt form |

| (S) | 2682097-49-8 | C₅H₁₄Cl₂N₂ | NC[C@H]1N(C)CC1 | Dihydrochloride salt form |

Synthetic routes to enantiopure isomers often employ chiral auxiliaries or asymmetric catalysis. Recent work by Ito et al. demonstrated titanium-catalyzed [2+2] cycloadditions to access 2-azetines, which are subsequently reduced to yield enantiomerically enriched this compound. These advancements underscore the role of stereochemistry in tailoring azetidine derivatives for specific applications, such as enzyme inhibition or polymer synthesis.

Eigenschaften

IUPAC Name |

(1-methylazetidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSTZIIJZBVKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-92-6 | |

| Record name | (1-methylazetidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Inhibitors of Histone Methyltransferases

Recent studies have highlighted the role of 2-Aminomethyl-1-methylazetidine derivatives as inhibitors of histone methyltransferases, specifically targeting the ASH1L enzyme. ASH1L is implicated in the pathogenesis of acute leukemia, making it a significant target for therapeutic intervention. For instance, compounds derived from this compound have shown promising activity against leukemia cells with MLL1 translocations, demonstrating selective cytotoxicity and minimal effects on normal cells .

Case Study: AS-99

- Compound: AS-99

- Target: ASH1L histone methyltransferase

- Effectiveness: GI50 values ranging from 1.8 µM to 3.6 µM in MLL leukemia cells.

- Mechanism: Induces differentiation and apoptosis in target cells without affecting normal hematopoietic progenitor cells .

2. Antimicrobial Activity

The azetidine scaffold has been explored for its antimicrobial properties. Compounds based on this compound have demonstrated activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Materials Science Applications

1. Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices, enhancing their mechanical properties and thermal stability. Research has indicated that polymers modified with this compound exhibit improved tensile strength and flexibility, making them suitable for various industrial applications.

Data Table: Properties of Modified Polymers

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 180 | 210 |

Synthesis and Characterization

The synthesis of this compound typically involves straightforward synthetic routes that yield high purity and yield. Various methods have been reported, including reductive amination processes and cyclization reactions involving precursor compounds.

Wirkmechanismus

2-Aminomethyl-1-methylazetidine is similar to other azetidine derivatives, such as 1-ethylazetidine and 2-ethylazetidine. its unique structural features, such as the presence of the amino and methyl groups, contribute to its distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other azetidine derivatives may not be as effective.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

1-Methylazetidine (C₄H₉N): Lacks the aminomethyl substituent present in 2-Aminomethyl-1-methylazetidine. Simpler structure with lower molecular weight (71.12 g/mol) and reduced polarity. Applications: Intermediate in organic synthesis, ligand in coordination chemistry.

2-Pyrrolidinemethanol (C₅H₁₁NO): A five-membered ring analog with a hydroxylmethyl group. Higher molecular weight (101.15 g/mol) and polarity due to the hydroxyl group. Applications: Chiral auxiliary in asymmetric synthesis.

2-Aminobenzamides (C₇H₈N₂O): Aromatic analogs with a benzamide backbone (mentioned in ). Exhibit distinct electronic properties due to conjugation with the benzene ring. Applications: Inhibitors of poly(ADP-ribose) polymerase (PARP) in cancer therapeutics.

Physicochemical Properties

Functional and Application Differences

- This compound: Potential use in drug design for its constrained geometry and amine reactivity.

- 1-Methylazetidine : Primarily a building block in organic synthesis.

- 2-Pyrrolidinemethanol: Utilized in asymmetric catalysis due to its chiral center.

- 2-Aminobenzamides: Established role in targeting DNA repair pathways (e.g., PARP inhibitors like Olaparib) .

Biologische Aktivität

Overview

2-Aminomethyl-1-methylazetidine, particularly its (S)-enantiomer, is a chiral compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets. This article will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of (S)-2-Aminomethyl-1-methylazetidine includes an amino group and a methyl substituent on the azetidine ring. Its chirality plays a crucial role in its biological interactions and pharmacological properties.

Structural Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylazetidine | Azetidine | Lacks chiral center; less biological activity |

| 2-Aminomethylpyrrolidine | Pyrrolidine | Different ring size; distinct reactivity profile |

| 2-Aminomethyl-3-methylpyrrolidine | Pyrrolidine | Similar chirality; potential for different interactions |

| 3-Amino-1-methylpiperidine | Piperidine | Six-membered ring; broader range of reactivity |

This table highlights the uniqueness of (S)-2-Aminomethyl-1-methylazetidine due to its specific chirality and reactivity patterns.

Antimicrobial Properties

Recent studies indicate that (S)-2-Aminomethyl-1-methylazetidine exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of (S)-2-Aminomethyl-1-methylazetidine against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising potential for development as an antimicrobial agent.

Interaction with Biological Targets

The compound's structural features allow it to interact with various biological targets, including enzymes and receptors. Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to determine binding affinities.

Mechanism of Action

(S)-2-Aminomethyl-1-methylazetidine may modulate signaling pathways related to neurotransmission or metabolic processes through its interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders.

Synthesis and Industrial Applications

The synthesis of (S)-2-Aminomethyl-1-methylazetidine can be achieved through several methods, including:

- Starting Material : Typically begins with (S)-1-methylazetidine-2-carboxylic acid.

- Reduction : The carboxylic acid group is reduced to an alcohol using lithium aluminum hydride.

- Amination : The alcohol is converted to an amine through a substitution reaction with ammonia or an amine source.

In industrial settings, catalytic hydrogenation and continuous flow chemistry are employed to enhance efficiency and yield.

Research Applications

(S)-2-Aminomethyl-1-methylazetidine has diverse applications in scientific research:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its potential as a bioactive compound in enzyme inhibition studies.

- Medicine : Explored for therapeutic effects in treating neurological disorders.

Analyse Chemischer Reaktionen

Alkylation and Acylation at the Primary Amine

The primary amine group undergoes typical nucleophilic reactions with alkylating and acylating agents:

| Reaction Type | Reagents/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in basic media | -Alkyl derivatives | High selectivity for monoalkylation due to steric hindrance from the azetidine ring. | |

| Acylation | Acetyl chloride (AcCl) in dichloromethane | -Acetylated derivative | Reaction proceeds at 0–25°C with >80% yield; no ring-opening observed. |

Mechanistic Insight :

The lone pair on the primary amine nitrogen attacks electrophilic centers (e.g., alkyl halides or acyl chlorides), forming stable -alkyl or -acyl products. Steric effects from the azetidine ring limit overalkylation or overacylation.

Ring-Opening Reactions

The strained azetidine ring undergoes selective ring-opening under acidic or nucleophilic conditions:

Mechanistic Pathway :

-

Protonation : Acidic conditions protonate the azetidine nitrogen, increasing ring strain.

-

Cleavage : Nucleophilic attack at the β-carbon breaks the C–N bond, yielding a linear amine.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 65% | |

| Tetrazoloquinoline | -TSIA, methanol | Tetrahydroquinoline derivatives | 40–60% |

Key Feature :

The azetidine ring acts as an electron-rich diene, reacting with dienophiles to form fused bicyclic structures. Regioselectivity is influenced by the methyl group’s steric effects.

Oxidation Reactions

The primary amine and azetidine ring are susceptible to oxidation:

Mechanism :

Vorbereitungsmethoden

Azetidine Ring Functionalization via Nucleophilic Substitution and Reductive Amination

One common approach begins with a suitably substituted azetidine precursor, such as 1-methylazetidine, which undergoes nucleophilic substitution to introduce the aminomethyl group. For example, reaction with bromoacetonitrile followed by reduction can yield the aminomethyl functionality attached to the azetidine ring.

- Step 1: N-alkylation of 1-methylazetidine with bromoacetonitrile under controlled conditions (e.g., in THF at low temperature) to form the nitrile intermediate.

- Step 2: Reduction of the nitrile to the primary amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

This method benefits from high regioselectivity and relatively straightforward reaction conditions.

Cyclization from Diol Precursors via Mesylation and Amine Substitution

Another synthetic route involves starting from 1,3-butanediol derivatives:

- Step 1: Mesylation of (R)-(−)-1,3-butanediol to form bis-mesylated intermediates.

- Step 2: Treatment with benzylamine or other amines to induce cyclization and formation of the azetidine ring with the aminomethyl substituent.

- Step 3: Hydrogenolysis to remove protecting groups and obtain the desired 2-aminomethyl-1-methylazetidine.

This method has been reported to provide moderate to good yields (around 53%) with high enantiopurity (>99% after recrystallization) and can be optimized by controlling temperature and reagent addition rates.

Thermal Isomerization of Aziridines

Thermal isomerization of aziridine precursors in solvents like acetonitrile can also yield substituted azetidines:

- Aziridine derivatives with appropriate substituents undergo ring expansion upon heating.

- The key step involves rearrangement to 3-bromoazetidine intermediates, which can be further functionalized to introduce the aminomethyl group.

This approach allows access to functionalized azetidines but may require careful control of reaction temperature and time to avoid side reactions.

Protection/Deprotection Strategies

Protecting groups such as tert-butyloxycarbonyl (Boc) are often used to mask amine functionalities during multi-step synthesis. The Boc group is introduced under mild conditions and removed by acid treatment (e.g., HCl in ethanol) to yield the free amine or its dihydrochloride salt. This strategy facilitates purification and improves overall yield and selectivity.

Catalytic Hydrogenation and Salt Formation

Catalytic hydrogenation using palladium hydroxide on carbon under hydrogen pressure is employed for:

- Removal of benzyl protecting groups.

- Reduction of nitrile or other functional groups to amines.

Subsequent treatment with hydrogen chloride gas in ethanol at low temperature followed by reflux yields the hydrochloride salt of the target compound, which is often isolated as a crystalline solid with good purity and yield (up to 73%).

Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-alkylation | Bromoacetonitrile, THF, low temperature | 85–90 | Formation of nitrile intermediate |

| 2 | Reduction | LiAlH4 or catalytic hydrogenation, Pd(OH)2/C | 70–75 | Conversion to primary amine |

| 3 | Mesylation and Cyclization | MsCl, base, benzylamine, 0–25°C | ~53 | Ring closure to azetidine |

| 4 | Protection | Boc2O, DMAP, DCM | 85–90 | Amine protection |

| 5 | Deprotection and Salt Formation | HCl gas in ethanol, reflux | 70–73 | Formation of hydrochloride salt |

Research Findings and Optimization Notes

- Temperature control is critical during mesylation and cyclization steps to maximize yield and minimize side products.

- Slow addition of reagents like triflic anhydride or methylene chloride improves reaction selectivity and yield.

- Use of inert atmosphere (N2 or Ar) prevents oxidation or moisture-sensitive side reactions.

- Purification by column chromatography or recrystallization enhances enantiopurity and product quality.

- Hydrogenation steps require careful monitoring by NMR to determine reaction completion and avoid over-reduction.

- The hydrochloride salt form of this compound is preferred for stability and handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.